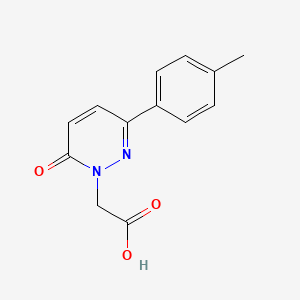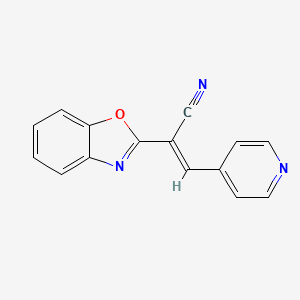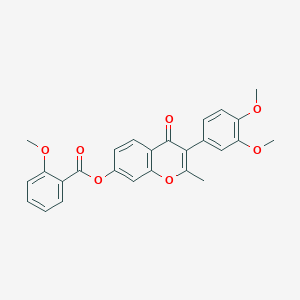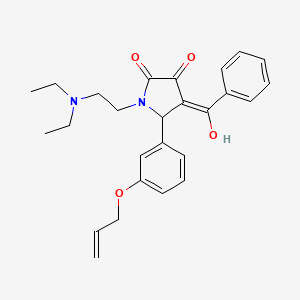
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
Descripción general
Descripción
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzimidazole family, which is known for its diverse biological activities such as anticancer, antiviral, and antihypertensive properties.
Mecanismo De Acción
The mechanism of action of 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is not fully understood. However, studies have suggested that the compound works by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. The compound also induces DNA damage and oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest at the G2/M phase and apoptosis, leading to the inhibition of cell growth and proliferation. The compound also inhibits angiogenesis, which is essential for tumor growth and metastasis. In viral infections, the compound inhibits viral replication and entry into host cells, leading to the reduction of viral load and prevention of viral spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile in lab experiments is its potent cytotoxicity and antiviral activity. The compound exhibits activity against a wide range of cancer cell lines and viruses, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile. One of the areas of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is in the development of novel analogs with improved solubility and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other disease areas such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer therapy and viral infections. The compound exhibits potent cytotoxicity and antiviral activity and works by targeting various cellular pathways. Further research is needed to optimize the synthesis method, develop novel analogs, and elucidate the mechanism of action of the compound.
Aplicaciones Científicas De Investigación
2-Allyl-1-(isopentylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has shown promising results in various scientific research applications. One of the significant areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound works by inducing cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Another area of research is in the treatment of viral infections. Studies have shown that this compound exhibits potent antiviral activity against several viruses, including HIV-1, influenza A, and hepatitis C virus. The compound works by inhibiting viral replication and entry into host cells, thereby reducing the viral load and preventing the spread of infection.
Propiedades
IUPAC Name |
3-methyl-1-(3-methylbutylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-5-8-16-15(4)17(13-22)21-24-18-9-6-7-10-19(18)25(21)20(16)23-12-11-14(2)3/h5-7,9-10,14,23H,1,8,11-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBVLSJAXCYWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)

![(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3407204.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)





![Ethyl 4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]butanoate](/img/structure/B3407240.png)
![2-Allyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407245.png)
![2-Allyl-3-methyl-1-((3-morpholinopropyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B3407256.png)
![13-[(1-Phenylethyl)amino]-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3407265.png)
